molecular formula C6H3BrFNO2 B1532164 2-Bromo-5-fluoroisonicotinic acid CAS No. 885588-12-5

2-Bromo-5-fluoroisonicotinic acid

Cat. No. B1532164
M. Wt: 220 g/mol
InChI Key: VRHKBNFQGHNLIJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H3BrFNO2 . It is also known as 2-Bromo-5-fluoropyridine-4-carboxylic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-fluoroisonicotinic acid is 1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-5-fluoroisonicotinic acid is 220 . It has a density of 1.9±0.1 g/cm3 . The boiling point is 406.7±45.0 °C at 760 mmHg . The compound has a molar refractivity of 39.0±0.3 cm3 . It has 3 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Synthesis Processes and Intermediate Applications

  • Synthesis of Fluoropyridines and Pyridones : The research by Sutherland and Gallagher (2003) demonstrates the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, an intermediate that can be used in the Suzuki reaction to create disubstituted fluoropyridines and pyridones. This process is significant for the development of various chemical compounds, highlighting the utility of halogenated compounds like 2-Bromo-5-fluoroisonicotinic acid in synthetic chemistry (Sutherland & Gallagher, 2003).

Halodeboronation in Chemical Synthesis

  • Halodeboronation Studies : Szumigala et al. (2004) explored the synthesis of halogenated benzonitriles, including the application of halodeboronation reactions. This study underscores the role of halogenated compounds in creating diverse chemical structures, which could include derivatives of 2-Bromo-5-fluoroisonicotinic acid (Szumigala et al., 2004).

Applications in Biochemistry and Molecular Biology

  • Cell Cycle Profiling with Halogenated Compounds : Ligasová et al. (2017) demonstrated the use of 5-bromo-2′-deoxyuridine in cell cycle profiling using image and flow cytometry. This indicates the potential application of similar bromo-fluoro compounds in biomedical research for tracking DNA synthesis and understanding cellular processes (Ligasová et al., 2017).

Chemical Analysis and Characterization

  • Vibrational Spectra Analysis : Xavier and Joe (2011) conducted a study on the vibrational spectra of 2-amino-5-fluoro benzoic acid and its halogen substitutions. This research provides insights into the characterization of such compounds, including 2-Bromo-5-fluoroisonicotinic acid, through spectroscopic techniques (Xavier & Joe, 2011).

Comparative Studies on Halogenated Compounds

  • Reactivity and Acidity of Halogenated Phenylacetic Acids : Srivastava et al. (2015) carried out a comparative study on the reactivity, acidity, and vibrational spectra of various halogenated phenylacetic acids. This research is relevant to understanding the chemical properties of 2-Bromo-5-fluoroisonicotinic acid, as it shares similar halogen substitutions (Srivastava et al., 2015).

Safety And Hazards

The safety information for 2-Bromo-5-fluoroisonicotinic acid indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P271, P260, and P280 .

properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHKBNFQGHNLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674897
Record name 2-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoroisonicotinic acid

CAS RN

885588-12-5
Record name 2-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoroisonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-fluoropyridine (5.0 g) in tetrahydrofuran (100 mL) was 2.6 mol/L n-butyllithium tetrahydrofuran solution (12 mL) in a dropwise manner at −70° C., and this mixture was stirred at same temperature for 2 hours. To this reaction mixture was added excessive amounts of dry-ice at −70° C., and this mixture was stirred at room temperature for 12 hours. This mixture was poured into water, and this mixture was extracted with diethyl ether. To this obtained aqueous layer was added 1 mol/L hydrochloric acid (2 mL), and this mixture was extracted with ethyl acetate. This organic layer was concentrated to give the title compound (5.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
n-butyllithium tetrahydrofuran
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Deppe, A Feurer, U Gradler, K Otte, R Sekul… - …, 2002 - pdfstore.patentorder.com
(57) ABSTRACT The invention provides novel, substituted 3-arylamino pyridine compounds (I) pharmaceutically acceptable salts, sol-vates and prodrug compounds thereof, wherein W, …
Number of citations: 2 pdfstore.patentorder.com

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